molecular formula C15H24N2 B1169635 1-Benzyl-3-butylpiperazine CAS No. 175357-61-6

1-Benzyl-3-butylpiperazine

Cat. No.: B1169635
CAS No.: 175357-61-6
InChI Key:
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Description

1-Benzyl-3-butylpiperazine is an organic compound with the molecular formula C15H24N2. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound is characterized by a piperazine ring substituted with a benzyl group at the first position and a butyl group at the third position. It has a molecular weight of 232.36 g/mol and is often used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-butylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-butylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-butylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-butylpiperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of neurotransmitter systems, leading to changes in cellular signaling pathways. Its effects are mediated through binding to specific receptors, altering their conformation and activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-butylpiperazine is unique due to the presence of both benzyl and butyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in chemical reactions and its potential biological activities compared to other piperazine derivatives .

Properties

IUPAC Name

1-benzyl-3-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-3-9-15-13-17(11-10-16-15)12-14-7-5-4-6-8-14/h4-8,15-16H,2-3,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDITBVSGTNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938657
Record name 1-Benzyl-3-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175357-61-6
Record name 1-Benzyl-3-butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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